molecular formula C9H12N2O B1380265 3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine CAS No. 1528854-60-5

3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine

Cat. No.: B1380265
CAS No.: 1528854-60-5
M. Wt: 164.2 g/mol
InChI Key: ZKGCHZGOQMRWGE-UHFFFAOYSA-N
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Description

3-{Bicyclo[310]hexan-3-yl}-1,2-oxazol-5-amine is a heterocyclic compound characterized by a bicyclo[310]hexane ring fused to an oxazole ring with an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine typically involves the construction of the bicyclo[3.1.0]hexane ring followed by the formation of the oxazole ring. One common method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields for a broad range of derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic ring system.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the oxazole ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. Compounds containing the azabicyclo[3.1.0]hexane moiety are known to inhibit histone deacetylase, antagonize opioid receptors, and exhibit antibacterial activity . These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Bicyclo[310]hexan-3-yl}-1,2-oxazol-5-amine is unique due to the presence of both the bicyclo[310]hexane and oxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-bicyclo[3.1.0]hexanyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGCHZGOQMRWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)C3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Reactant of Route 2
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Reactant of Route 3
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Reactant of Route 4
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Reactant of Route 5
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Reactant of Route 6
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine

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